molecular formula C17H10ClFN4O3S B2436554 methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 946330-43-4

methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No. B2436554
CAS RN: 946330-43-4
M. Wt: 404.8
InChI Key: LNTKUALBPQTBGE-UHFFFAOYSA-N
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Description

“Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate” is a complex organic compound that contains several functional groups and rings, including a thiadiazole ring and a quinazoline ring. Thiadiazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the thiadiazole moiety .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound were not found in the literature, thiadiazole derivatives are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring and a quinazoline ring. These rings are part of a larger structure that includes other functional groups. The presence of the thiadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiadiazoles are known to participate in a wide range of reactions, owing to their mesoionic nature . They are able to cross cellular membranes and interact strongly with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Thiadiazoles are known for their relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate”:

Antimicrobial Agents

Methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate: has shown significant potential as an antimicrobial agent. Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit strong antimicrobial activity against various bacterial and fungal strains . This makes them valuable in the development of new antibiotics and antifungal medications.

Anticancer Agents

The compound is also being explored for its anticancer properties. The 1,3,4-thiadiazole derivatives are known for their cytotoxic effects on cancer cells . They can disrupt DNA replication processes, thereby inhibiting the growth and proliferation of cancer cells. This application is particularly important in the search for new, effective cancer treatments.

Anti-inflammatory Agents

Research has indicated that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Agents

The antioxidant properties of 1,3,4-thiadiazole compounds have been well-documented . These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This application is crucial in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Antiviral Agents

1,3,4-Thiadiazole derivatives have also been studied for their antiviral activities . These compounds can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs. This is particularly relevant in the context of emerging viral infections and pandemics.

Anticonvulsant Agents

The anticonvulsant properties of 1,3,4-thiadiazole derivatives have been explored in various studies . These compounds can modulate neurotransmitter activity in the brain, thereby reducing the frequency and severity of seizures. This application is important for the development of new treatments for epilepsy and other seizure disorders.

Herbicidal Agents

In addition to their medical applications, 1,3,4-thiadiazole derivatives have been investigated for their herbicidal properties . These compounds can inhibit the growth of weeds and other unwanted plants, making them useful in agricultural settings for crop protection.

Pesticidal Agents

Finally, 1,3,4-thiadiazole derivatives have shown potential as pesticidal agents. These compounds can target and eliminate pests, thereby protecting crops and reducing the need for traditional chemical pesticides. This application is particularly important for sustainable agriculture and integrated pest management strategies.

Springer MDPI Gavin Publishers Springer MDPI Gavin Publishers Springer : Springer

properties

IUPAC Name

methyl 2-(3-chloro-4-fluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-9-3-5-12(19)11(18)7-9/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTKUALBPQTBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

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